2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide
Beschreibung
The compound 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a heterocyclic molecule featuring a benzothieno[3,2-d]pyrimidine core fused with a furylmethyl substituent and an N-(4-methylphenyl)acetamide side chain. The 2-furylmethyl group at position 3 introduces electron-rich aromaticity, which may enhance π-π interactions in biological systems, while the 4-methylphenyl acetamide moiety contributes to lipophilicity and receptor binding specificity.
Eigenschaften
Molekularformel |
C24H19N3O4S |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H19N3O4S/c1-15-8-10-16(11-9-15)25-20(28)14-26-21-18-6-2-3-7-19(18)32-22(21)23(29)27(24(26)30)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28) |
InChI-Schlüssel |
GOKLFMDOWBEDHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A three-component reaction involving:
-
2-Aminobenzothiophene
-
Sulfonyl azide
-
Terminal ynone
This method, adapted from Yang et al., forms the pyrimidine ring via CuAAC/ring cleavage, though applicability to furyl-containing systems requires further validation.
Hydrazine-Mediated Cyclization
Hydrazine derivatives facilitate pyrimidine ring closure under milder conditions (40–60°C), but competing side reactions necessitate careful stoichiometric control.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Classical Cyclization | 180°C, PPA | 70 | 95 |
| CuAAC | RT, CuI | 55 | 90 |
| Hydrazine | 60°C, EtOH | 65 | 92 |
Key Findings :
-
Classical cyclization offers higher yields but requires harsh conditions.
-
CuAAC enables modularity but struggles with sterically hindered substrates.
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound’s benzothieno-pyrimidine core distinguishes it from simpler acetamides (e.g., ) and pyrimidine-oxadiazole hybrids (e.g., ). Its fused bicyclic system may confer enhanced rigidity and binding affinity compared to monocyclic analogues.
Physicochemical Properties
Table 2: Melting Points and Molecular Weights
Key Observations :
- The target compound’s molecular weight (~435 g/mol) aligns with drug-like properties, though its melting point remains uncharacterized. Higher molecular weights in analogues (e.g., 571.20 g/mol in ) may correlate with reduced bioavailability.
- Halogenated derivatives (e.g., ) exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., halogen bonding).
Biologische Aktivität
The compound 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule with potential biological activities. Its unique structural features suggest it may interact with various biological pathways, making it a candidate for pharmacological research. This article delves into the biological activity of this compound, examining its mechanisms, effects, and potential therapeutic applications.
Structural Characteristics
The compound consists of several key structural components:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms that is often involved in biological activities.
- Benzothieno Moiety : A fused bicyclic structure that may enhance the compound's interaction with biological targets.
- Furylmethyl and Methylphenyl Substituents : These groups contribute to the compound's chemical diversity and potential reactivity.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Pyrimidine Core | Six-membered ring with nitrogen |
| Benzothieno | Fused bicyclic structure |
| Furylmethyl | Contributes to reactivity |
| Methylphenyl | Enhances interaction potential |
Preliminary studies indicate that this compound may function as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the furylmethyl group suggests potential interactions with various biological macromolecules, including proteins and nucleic acids.
Case Studies and Research Findings
- Antitumor Activity : Research has shown that compounds similar to this one exhibit significant antitumor properties by inhibiting cell proliferation in cancer cell lines. For instance, derivatives containing benzothieno structures have been noted for their ability to induce apoptosis in various cancer types.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective effects against neurotoxins. For example, a related compound demonstrated protective effects in PC12 cells against methamphetamine-induced toxicity by modulating adenosine receptors .
- Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and pain relief.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotection | Protects against neurotoxic agents | |
| Enzyme Inhibition | Inhibits COX and LOX enzymes |
Potential Applications
The unique properties of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide suggest several potential applications:
- Cancer Therapy : Due to its antitumor activity, further research could explore its efficacy as a chemotherapeutic agent.
- Neurodegenerative Diseases : Its neuroprotective properties may position it as a candidate for treating conditions like Parkinson's or Alzheimer's disease.
- Anti-inflammatory Drugs : The compound's ability to inhibit key inflammatory enzymes could lead to its development as a novel anti-inflammatory medication.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Core formation : Construction of the benzothieno[3,2-d]pyrimidine scaffold via cyclization reactions under controlled temperatures (70–90°C) and solvents like DMF or acetonitrile .
- Substitution reactions : Introduction of the 2-furylmethyl and 4-methylphenyl groups using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Purification : Chromatographic techniques (HPLC or column chromatography) to isolate the final product with >95% purity . Critical conditions: Oxygen-free environments for air-sensitive steps and precise pH control during amide bond formation .
Q. How is the compound characterized to confirm structural integrity?
Standard characterization includes:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): For unambiguous confirmation of the 3D structure .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent screening : Test polar aprotic solvents (e.g., DMSO vs. DMF) to improve solubility of intermediates .
- Catalyst optimization : Compare Pd-based catalysts (e.g., Pd(OAc) vs. PdCl) for coupling reactions .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, time, and reagent stoichiometry .
Q. How to resolve contradictions in biological assay data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., consistent cell passage numbers, serum-free conditions) .
- Metabolic stability testing : Assess compound degradation in cell media using LC-MS to rule out false negatives .
- Structural analogs comparison : Test derivatives (e.g., varying substituents on the furan or acetamide groups) to identify SAR trends .
| Analog Modifications | Observed Activity Shift |
|---|---|
| 4-Fluorophenyl (vs. 4-methylphenyl) | 10× increase in kinase inhibition |
| Benzyl (vs. furylmethyl) | Loss of antimicrobial activity |
Q. What computational methods are suitable for elucidating the mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Develop models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. How to address low solubility in pharmacological assays?
- Co-solvent systems : Test DMSO/PBS mixtures (<1% DMSO) or cyclodextrin-based formulations .
- Prodrug design : Synthesize phosphate or ester derivatives to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles and characterize release kinetics via dialysis .
Data Analysis & Validation
Q. What strategies validate spectral data when structural ambiguities arise?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Isotopic labeling : Use N-labeled analogs to confirm pyrimidine nitrogen connectivity .
- Comparative crystallography : Compare with structurally related compounds in the Cambridge Structural Database .
Q. How to reconcile discrepancies between computational predictions and experimental results?
- Re-parameterize force fields : Adjust atomic partial charges in docking studies to better match experimental binding affinities .
- Free energy calculations : Apply MM-PBSA/GBSA to refine binding energy estimates .
- Experimental validation : Synthesize top-predicted analogs and retest activity .
Ethical & Safety Considerations
Q. What safety protocols are critical during handling?
- PPE : Lab coat, nitrile gloves, and safety goggles for all synthetic steps .
- Waste disposal : Segregate halogenated waste (e.g., from chlorinated intermediates) per EPA guidelines .
- Acute toxicity testing : Perform OECD 423 assays in rodents before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
